molecular formula C15H13F2NO2 B5764164 N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5764164
M. Wt: 277.27 g/mol
InChI Key: ARUCPBFSGYMTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H13F2NO2 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.09143498 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Oprea1_626247, also known as Palazestrant (OP-1250), is primarily targeted towards the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells, particularly in ER-positive, human epidermal growth factor receptor 2-negative (HER2–) metastatic breast cancer .

Mode of Action

Palazestrant is a small molecule oral complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER . This interaction with its targets results in the inhibition of ER-driven transcriptional activity, thereby limiting the growth and proliferation of breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Palazestrant is the ER signaling pathway. By inhibiting ER-driven transcriptional activity, Palazestrant disrupts the normal signaling pathway, leading to a decrease in the growth and proliferation of breast cancer cells .

Pharmacokinetics

It is known that the plasma exposure of both palazestrant and its main metabolite increases in an approximately dose-proportional manner

Result of Action

The molecular and cellular effects of Palazestrant’s action primarily involve the inhibition of ER-driven transcriptional activity. This results in a decrease in the growth and proliferation of breast cancer cells, thereby potentially slowing the progression of ER-positive, HER2– metastatic breast cancer .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCPBFSGYMTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.